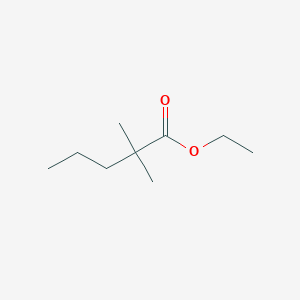

Ethyl 2,2-dimethylpentanoate

Description

Significance in Organic Chemistry Research

The significance of Ethyl 2,2-dimethylpentanoate in organic chemistry research stems primarily from its structure as a sterically hindered ester. The presence of the quaternary carbon at the α-position, substituted with two methyl groups, creates considerable steric bulk around the carbonyl group. This feature makes it a valuable substrate for studying reaction mechanisms, particularly those sensitive to steric effects. For instance, its synthesis via Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic catalysis, can be challenging due to the hindered nature of the parent carboxylic acid (2,2-dimethylpentanoic acid). wyzant.comwikipedia.org

Furthermore, the 2,2-dimethylalkanoate framework appears in various synthetic contexts. For example, derivatives like 7-bromo-2,2-dimethylheptanoic acid ethyl ester are synthesized as intermediates for more complex molecules. google.comgoogle.com Research into the synthesis of related compounds, such as 2-ethyl-2-methylbutanoic acid, often involves managing the formation of by-products like 2,2-dimethylpentanoic acid, highlighting the relevance of this structural class in industrial and laboratory synthesis. googleapis.com The stability of the gem-dimethyl group also makes these compounds useful as model systems for investigating the physical and chemical properties of branched alkanes and their derivatives. acs.orgontosight.ai

Overview of Ester Chemistry in Advanced Synthesis

Esters are a cornerstone of organic chemistry, serving as crucial intermediates and functional groups in the synthesis of a vast array of complex molecules. numberanalytics.comsolubilityofthings.com They are defined by the R-COO-R' functional group, formed through the condensation reaction between a carboxylic acid and an alcohol, a process known as esterification. ebsco.commonash.edu This reaction is typically reversible and acid-catalyzed. wikipedia.org

The versatility of esters in advanced synthesis is remarkable. numberanalytics.com They can be transformed into a variety of other functional groups:

Reduction: Esters can be reduced to form primary alcohols. numberanalytics.com

Hydrolysis: Under acidic or basic conditions, esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. numberanalytics.comfiveable.me The base-mediated version of this reaction is called saponification and is fundamental to soap production. wikipedia.orgebsco.com

Nucleophilic Acyl Substitution: The alkoxide portion of the ester can be displaced by other nucleophiles. For example, reaction with ammonia (B1221849) or amines (ammonolysis) yields amides. wikipedia.org

Enolate Formation: The α-protons of esters can be deprotonated to form enolates, which are powerful nucleophiles for carbon-carbon bond formation, as seen in reactions like the Claisen condensation. numberanalytics.com

This wide range of reactivity makes esters indispensable building blocks in the pharmaceutical, polymer, and fragrance industries. solubilityofthings.comnumberanalytics.com

Contextualization within Branched Alkanoate Research

This compound belongs to the broader class of branched alkanoates. Research into these compounds often focuses on how the position and nature of the alkyl branches influence the molecule's physical and chemical properties. researchgate.net Branching significantly affects properties such as boiling point, viscosity, and phase behavior. acs.orgfiveable.meresearchgate.net

Studies on alkali metal salts of branched alkanoates have shown that the position of the branching is critical. For instance, branching at the α-position (the 2-position), as in this compound, has a distinct effect on the thermal behavior of the corresponding salts compared to branching at the β- (3-position) or γ- (4-position) carbons. researchgate.net Research on thallium (I) branched alkanoates similarly indicates that α-branched acid salts have different phase behaviors compared to those with branching further down the chain. tandfonline.com

In nature, branched-chain esters are important contributors to the aroma and flavor of fruits. acs.orgsteme.org These are often derived from branched-chain amino acids. acs.org While this compound itself is not a prominent natural flavor compound, the study of synthetic branched esters helps in understanding the structure-property relationships that govern the sensory characteristics of these natural products. libretexts.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 5837-93-4 |

| SMILES | CCCC(C)(C)C(=O)OCC |

| InChIKey | XZQBNCXOWSIKEK-UHFFFAOYSA-N |

Data sourced from PubChem CID 521837. nih.gov

Table 2: General Reactions of Esters in Organic Synthesis

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Ester, Water | Common method for ester synthesis. wikipedia.org |

| Hydrolysis (Acidic) | Ester, Water, Acid Catalyst | Carboxylic Acid, Alcohol | Reverses esterification. numberanalytics.com |

| Saponification (Basic Hydrolysis) | Ester, Strong Base (e.g., NaOH), Water | Carboxylate Salt, Alcohol | Used in soap making. ebsco.com |

| Reduction | Ester, Reducing Agent (e.g., LiAlH₄) | Two Alcohols | A route to synthesize primary alcohols. numberanalytics.com |

| Ammonolysis | Ester, Ammonia/Amine | Amide, Alcohol | Synthesis of amides. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

5837-93-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

ethyl 2,2-dimethylpentanoate |

InChI |

InChI=1S/C9H18O2/c1-5-7-9(3,4)8(10)11-6-2/h5-7H2,1-4H3 |

InChI Key |

XZQBNCXOWSIKEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(=O)OCC |

Origin of Product |

United States |

Synthesis Methodologies for Ethyl 2,2 Dimethylpentanoate and Analogous Esters

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental transformation in organic chemistry. For the synthesis of ethyl 2,2-dimethylpentanoate, this involves the reaction of 2,2-dimethylpentanoic acid with ethanol (B145695).

Acid-Catalyzed Ester Synthesis (Fischer Esterification)

The Fischer esterification is a classic and widely used method for producing esters. tcichemicals.comwyzant.com This equilibrium-controlled reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). tcichemicals.commasterorganicchemistry.comjk-sci.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.combyjus.com

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comjk-sci.combyjus.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water: The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl group, resulting in a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation: The final step involves the deprotonation of the ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

To drive the equilibrium towards the product side and maximize the yield of the ester, the reaction is often carried out using an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.comtamu.edu Another common strategy is the removal of water as it is formed, for instance, through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents like molecular sieves. tcichemicals.combyjus.com For sterically hindered substrates, such as 2,2-dimethylpentanoic acid, forcing conditions like high-temperature reflux may be necessary. tcichemicals.com

| Reaction | Reactants | Catalyst | Key Conditions |

| Fischer Esterification | 2,2-Dimethylpentanoic Acid, Ethanol | H₂SO₄ or PTSA | Excess ethanol, removal of water |

Alkylation Reactions

An alternative and powerful strategy for the synthesis of this compound and its analogs is through the alkylation of an ester precursor. This method involves the formation of a new carbon-carbon bond at the α-position of the ester.

C-Alkylation of Ester Precursors

The C-alkylation of esters involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an alkylating agent, such as an alkyl halide, in an SN2 reaction. libretexts.orgorganicreactions.org For the synthesis of this compound, the starting ester precursor would be ethyl isobutyrate (ethyl 2-methylpropanoate). libretexts.orgnih.gov The α-proton of ethyl isobutyrate is removed by a strong base to generate the corresponding enolate. This enolate is then treated with a propyl halide (e.g., propyl iodide or propyl bromide) to introduce the propyl group at the α-position, yielding the desired product.

Strong, non-nucleophilic bases are crucial for the efficient and clean deprotonation of esters to form enolates, minimizing side reactions like Claisen condensation. libretexts.org Lithium diisopropylamide (LDA) is a widely used sterically hindered strong base that effectively deprotonates esters like ethyl isobutyrate. libretexts.orggoogle.comcore.ac.uk The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure complete enolate formation. libretexts.orggoogle.com

The general procedure involves the slow addition of the ester to a solution of LDA in THF, followed by the addition of the alkylating agent. Patents describe the alkylation of ethyl isobutyrate with various alkyl halides in the presence of LDA to produce α,α-dialkylated esters. google.comgoogle.comgoogle.com For example, reacting the LDA-generated enolate of ethyl isobutyrate with 1,5-dibromopentane (B145557) has been used to synthesize ethyl 7-bromo-2,2-dimethylheptanoate. google.comgoogle.com Similarly, this methodology can be applied using propyl halide to obtain this compound.

Bis(trimethylsilyl)lithium amide (LiHMDS) is another powerful, non-nucleophilic base that can be employed for the alkylation of esters. google.com

| Base | Precursor Ester | Alkylating Agent | Solvent | Typical Temperature |

| Lithium Diisopropylamide (LDA) | Ethyl Isobutyrate | Propyl Halide | Tetrahydrofuran (THF) | -78 °C to 0 °C |

| Bis(trimethylsilyl)lithium Amide (LiHMDS) | Ethyl Isobutyrate | Propyl Halide | Tetrahydrofuran (THF) | -78 °C to 0 °C |

Sodium hydride (NaH) is another strong base that can be used to deprotonate esters for subsequent alkylation. whiterose.ac.uk While effective, the use of NaH can sometimes be complicated by its heterogeneous nature and lower reactivity compared to organolithium bases. However, in some cases, it can be a suitable reagent. For instance, NaH has been used in the deprotonation of secondary alcohols in the presence of imidazole. whiterose.ac.uk While less common for direct ester alkylation compared to LDA, it can be used, often requiring longer reaction times or higher temperatures. google.com

Alkylation with Dihaloalkanes (e.g., 1,5-Dibromopentane)

The alkylation of carboxylate anions using dihaloalkanes is a notable method for creating esters analogous to this compound. This process typically involves the reaction of a carboxylate salt with a dihaloalkane like 1,5-dibromopentane. Such reactions can be tailored to produce mono-alkylation products or can lead to the formation of diesters, which is particularly relevant in polyester (B1180765) synthesis. The reaction between a dicarboxylic acid's disodium (B8443419) salt and 1,5-dibromopentane is a case in point for polyester formation.

The choice of solvent is a pivotal factor in these reactions. While some syntheses are effective in a single organic solvent, others achieve better results in a biphasic system, often enhanced by a phase-transfer catalyst. This catalyst aids in transferring the carboxylate anion to the organic phase to react with the dihaloalkane.

Research has demonstrated that the solvent influences the reaction of silver carboxylates with 1,5-dibromopentane. For example, reacting silver 3,3-dimethylpentanoate with 1,5-dibromopentane in hexane (B92381) can produce the corresponding ester. The yield and purity of the resulting product are heavily dependent on specific conditions such as temperature and reaction duration. Studies involving the alkylation of the silver salt of 3,3-dimethylpentanoic acid with 1,5-dibromopentane in various solvents have underscored the solvent's impact on the product distribution, a principle that is directly applicable to the synthesis of this compound.

Alkylation of Cyanoacetate (B8463686) Derivatives

A versatile route to carboxylic acids and their esters, which can serve as precursors or analogues of this compound, is the alkylation of cyanoacetate derivatives. The cyano group increases the acidity of the α-proton, allowing a base to easily remove it and form a stable carbanion. This carbanion is then ripe for alkylation by various electrophiles.

For instance, ethyl cyanoacetate can be deprotonated by a base like sodium ethoxide to form an enolate, which then reacts with an alkyl halide. Subsequent hydrolysis of the cyano group to a carboxylic acid, followed by decarboxylation, can yield a substituted acetic acid. This acid can then be esterified to the desired product.

A study on the alkylation of ethyl cyanoacetate with 1-bromo-3-chloropropane (B140262) under phase-transfer catalysis conditions highlights the viability of this method. The reaction, which was catalyzed by quaternary ammonium (B1175870) salts, produced ethyl 2-cyano-5-chloropentanoate. This intermediate could potentially be further modified to introduce the necessary dimethyl groups to form an analogue of this compound. The selection of the catalyst and solvent system was shown to have a significant effect on the reaction's rate and yield, with tetrabutylammonium (B224687) bromide in a benzene (B151609)/aqueous NaOH system proving to be particularly effective.

Multi-Step Synthetic Routes

Strategies Originating from Diethyl Methylmalonate Derivatives

Diethyl malonate and its derivatives are key starting materials for synthesizing substituted carboxylic esters, including those with structures similar to this compound. The general approach involves the sequential alkylation of the active methylene (B1212753) group of diethyl malonate.

To create an analogue such as this compound, one might begin with diethyl methylmalonate, which already has one of the required methyl groups at the α-position. Deprotonation with a base like sodium ethoxide would generate a carbanion that could then be alkylated with a propyl halide to add the propyl group. However, achieving the specific 2,2-dimethyl structure necessitates a different approach starting from diethyl malonate.

A more direct, albeit multi-step, synthesis would proceed as follows:

First Alkylation: Diethyl malonate is treated with a base, followed by an alkyl halide like methyl iodide, to introduce the first methyl group, resulting in diethyl methylmalonate.

Second Alkylation: This product is then subjected to a second alkylation to add another methyl group, forming diethyl dimethylmalonate (B8719724).

Hydrolysis and Decarboxylation: The diethyl dimethylmalonate is hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this acid undergoes decarboxylation to yield 2,2-dimethylpropanoic acid (pivalic acid).

Esterification: Finally, the pivalic acid is esterified with ethanol in the presence of an acid catalyst to produce the target compound.

Synthesis from Carboxylic Acid Precursors

The most straightforward synthesis of this compound is the direct esterification of its parent carboxylic acid, 2,2-dimethylpentanoic acid. This reaction, known as Fischer esterification, involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric or hydrochloric acid. As this is an equilibrium reaction, an excess of ethanol is often used, or the water produced is removed to drive the reaction to completion.

The precursor, 2,2-dimethylpentanoic acid, can be synthesized through various means, with the Grignard reaction being a common method. For example, reacting a suitable Grignard reagent with carbon dioxide, followed by an acidic workup, can yield the desired carboxylic acid. A study on the enzymatic resolution of racemic 2,2-dimethylpentanoic acid confirms the accessibility of this precursor. In this study, the racemic acid was esterified with diazomethane (B1218177) to produce the methyl ester, which was then resolved using a lipase, indicating that the synthesis of the parent carboxylic acid is a well-established process.

Optimization of Reaction Conditions for Ester Synthesis

Solvent System Selection and Effects

The choice of solvent is a critical factor in the synthesis of esters like this compound, as it can significantly affect reaction rates, yields, and selectivity.

In alkylation reactions , the solvent's polarity is of great importance. For reactions involving ionic intermediates, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often beneficial. They can solvate the cation without strongly solvating the anion, thereby enhancing the anion's nucleophilicity.

For phase-transfer catalysis , a biphasic system is frequently used. This typically consists of an aqueous phase holding the nucleophile and an organic phase (e.g., toluene (B28343) or benzene) containing the alkylating agent. A phase-transfer catalyst is used to move the nucleophile into the organic phase for the reaction to occur. The choice of the organic solvent can influence the solubility of both the catalyst and the reactants, thus affecting the reaction's efficiency.

In Fischer esterification , the alcohol reactant itself is often used as the solvent, particularly when it is in excess. This serves a dual purpose: acting as a reactant and driving the equilibrium towards the product. Alternatively, an inert, non-polar solvent like toluene or hexane can be employed, often with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.

The solvent's impact has also been studied in the reaction of silver carboxylates with dihaloalkanes. In these cases, the solvent choice can affect the solubility of the silver salt and the subsequent alkylation. Solvents such as hexane or carbon tetrachloride have been used, with the reaction's outcome varying based on the specific reactants.

The following table provides a summary of the solvents used in various synthesis methods relevant to this compound and its analogues:

| Synthesis Method | Solvent(s) | Role of Solvent |

|---|---|---|

| Alkylation with Dihaloalkanes | Hexane, Carbon Tetrachloride | Solubilizes reactants |

| Alkylation of Cyanoacetate Derivatives | Benzene/Aqueous NaOH (biphasic) | Organic phase for reaction, aqueous phase for nucleophile generation |

| Fischer Esterification | Excess Ethanol, Toluene | Reactant and solvent, azeotropic removal of water |

Table of Compounds

| Compound Name |

|---|

| 1,5-Dibromopentane |

| 1-bromo-3-chloropropane |

| 2,2-dimethylpentanoic acid |

| 2,2-dimethylpropanoic acid |

| Acetone |

| Benzene |

| Carbon tetrachloride |

| Diethyl dimethylmalonate |

| Diethyl malonate |

| Diethyl methylmalonate |

| Dimethyl sulfoxide (DMSO) |

| Dimethylformamide (DMF) |

| Ethanol |

| This compound |

| Ethyl 2-cyano-5-chloropentanoate |

| Ethyl cyanoacetate |

| Hexane |

| Hydrochloric acid |

| Methyl iodide |

| Pivalic acid |

| Propyl bromide |

| Sodium ethoxide |

| Sulfuric acid |

| tert-Butyl magnesium chloride |

| Tetrabutylammonium bromide |

| Toluene |

Temperature and Pressure Control in Continuous Flow Reactors

The precise control of temperature and pressure is paramount in continuous flow synthesis to achieve high yields, selectivity, and safety. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, enabling reactions to be conducted under conditions that are often inaccessible or unsafe in large-scale batch processes. googleapis.comrsc.org

In the context of esterification, including the synthesis of sterically hindered esters like this compound, elevated temperatures are often required to overcome the activation energy of the reaction. googleapis.com Continuous flow systems allow for rapid heating to the desired temperature and precise maintenance of that temperature throughout the reaction, which is crucial for consistent product quality. rsc.org For instance, some advanced continuous flow reactors are capable of operating at temperatures up to 400 °C and pressures up to 200 bar, facilitating even challenging esterification reactions.

The application of high pressure in continuous flow esterification can be advantageous. It can keep reactants in the liquid phase at temperatures above their atmospheric boiling points, increasing reaction rates. googleapis.com Furthermore, in reactions involving gaseous reagents like carbon monoxide (in the synthesis of the precursor acid), pressure is a critical parameter to ensure sufficient concentration in the reaction mixture. googleapis.com

Research on the synthesis of analogous esters in continuous flow systems provides valuable insights into the operational parameters. For the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester, a structurally related compound, the reaction in the continuous flow reactor is conducted at temperatures ranging from -30°C to 10°C for the initial lithiation step, followed by the subsequent reaction steps. google.comgoogle.com While the esterification step itself is not detailed, this highlights the capability of flow reactors to handle a wide range of temperatures.

In another example, the synthesis of α-trifluoromethylthiolated esters was optimized in a continuous flow setup. acs.orgnih.gov The ideal reaction temperature was identified as 45 °C, with a residence time of 15 minutes in a 0.5 mL PTFE coil reactor, leading to an 85% yield. acs.orgnih.gov This demonstrates the importance of fine-tuning the temperature and residence time to maximize product formation.

| Parameter | Operational Range in Continuous Flow Esterification | Significance |

| Temperature | -30 °C to 400 °C | Influences reaction rate, selectivity, and can overcome steric hindrance. |

| Pressure | Up to 200 bar | Maintains reactants in the liquid phase at high temperatures, increases concentration of gaseous reactants. |

| Residence Time | Seconds to minutes | Determines the extent of reaction and can be precisely controlled to optimize yield. acs.orgnih.gov |

This table presents a general overview of operational parameters in continuous flow esterification based on available literature for analogous compounds.

Minimization of Undesired By-products and Impurities

A key advantage of continuous flow synthesis is the ability to minimize the formation of undesired by-products and impurities, leading to higher purity products and simplified downstream processing. This is achieved through precise control over reaction parameters and efficient mixing.

In Fischer esterification, the primary by-product is water, and its presence can limit the reaction equilibrium, thus reducing the yield of the desired ester. byjus.com Continuous flow reactors can be designed to incorporate in-line water removal techniques, such as pervaporation or the use of scavengers, effectively shifting the equilibrium towards the product side. byjus.com The use of an excess of one of the reactants, typically the alcohol, can also drive the reaction to completion. masterorganicchemistry.com

For the synthesis of this compound, the precursor is 2,2-dimethylpentanoic acid. A notable by-product in the synthesis of a similar C7 carboxylic acid, 2-ethyl-2-methylbutanoic acid, is 2,2-dimethylpentanoic acid itself, formed in about 3-4% yield during the carbonylation of olefins. googleapis.com Careful control of the synthesis of the precursor acid is therefore crucial to minimize this isomeric impurity in the final ester product.

In the synthesis of other esters, by-products can arise from side reactions. For example, in the synthesis of certain glycol ether esters, acid-catalyzed side reactions can produce significant amounts of undesirable by-products. The choice of catalyst can play a significant role in minimizing these side reactions.

The synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester in a continuous flow system highlights the potential for high selectivity. The process is designed to minimize the formation of disubstituted by-products, which can be a significant issue in batch reactions. google.com This is achieved by precise control of stoichiometry and reaction time, which is a key feature of continuous flow technology. google.com

| By-product/Impurity | Origin | Mitigation Strategy in Continuous Flow |

| Water | Fischer Esterification | In-line removal (e.g., pervaporation), use of excess alcohol. byjus.commasterorganicchemistry.com |

| Isomeric Acids | Synthesis of precursor carboxylic acid | Precise control of precursor synthesis conditions. googleapis.com |

| Disubstituted Products | Side reactions in alkylation steps | Precise stoichiometric control and short reaction times. google.com |

| Unreacted Starting Materials | Incomplete reaction | Optimization of residence time, temperature, and catalyst loading. |

This table outlines common by-products in ester synthesis and strategies for their minimization using continuous flow technology, with examples from analogous reactions.

Reaction Mechanisms and Chemical Reactivity of Ethyl 2,2 Dimethylpentanoate

Ester Hydrolysis and Functional Group Interconversion

Ester hydrolysis is a fundamental reaction of ethyl 2,2-dimethylpentanoate, leading to the formation of 2,2-dimethylpentanoic acid and ethanol (B145695). This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis when heated under reflux. The reaction is reversible, and to drive it towards completion, an excess of water is typically used. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When heated with a dilute alkali like sodium hydroxide, this compound is hydrolyzed to form sodium 2,2-dimethylpentanoate and ethanol. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. libretexts.org This process is often referred to as saponification. libretexts.org

Functional group interconversion allows for the transformation of the ester into other functional groups, significantly expanding its synthetic utility. compoundchem.com For instance, the hydrolysis of the ester to a carboxylic acid is a key interconversion.

Nucleophilic Acyl Substitution at the Ester Group

Nucleophilic acyl substitution is the hallmark reaction of esters, including this compound. This class of reactions involves the replacement of the ethoxy group (-OCH2CH3) by another nucleophile.

Transesterification is the process of exchanging the ethyl group of the ester with a different alcohol group. This reaction is typically catalyzed by either an acid or a base. youtube.com For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst would yield mthis compound and ethanol. The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products as it forms. researchgate.net

The general equation for transesterification is: RCOOR' + R''OH ⇌ RCOOR'' + R'OH

This process is crucial in various industrial applications, including the production of biodiesel from vegetable oils, which are triglycerides (triesters of glycerol). researchgate.netscirp.org

Aminolysis is a nucleophilic acyl substitution reaction where an amine acts as the nucleophile, attacking the carbonyl carbon of the ester to form an amide and an alcohol. google.com The reaction of this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, would yield 2,2-dimethylpentanamide and ethanol. This reaction is generally slower than hydrolysis and often requires heating. The mechanism of aminolysis can be base-catalyzed, where the amine itself can act as the base. researchgate.net

The general equation for aminolysis is: RCOOR' + R''NH2 → RCONHR'' + R'OH

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. nih.govnzic.org.nz In this reaction, the ester is converted to 2,2-dimethylpentan-1-ol. The reaction proceeds in two steps: initial reduction to an aldehyde intermediate, which is then further reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. chemguide.co.uk

A patent describes a process for preparing primary alcohols, including 5-phenyl-2,2-dimethylpentanoates, through the reduction of the corresponding alkali metal carboxylates. google.com Another study details the synthesis of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentan-1-ol from Gemfibrozil, highlighting the reduction of an ester to an alcohol. orgsyn.org

The reduction of an ester to an aldehyde is more challenging as aldehydes are more easily reduced than esters. Therefore, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for the partial reduction of esters to aldehydes at low temperatures. vanderbilt.edu The reaction of this compound with DIBAL-H at a low temperature (e.g., -78 °C) would yield 2,2-dimethylpentanal. The low temperature is crucial to prevent the over-reduction of the aldehyde to the primary alcohol.

A research paper on the synthesis of komaroviquinone (B1215988) describes the reduction of an ester, ethyl 5-(tert-butyldimethylsilyloxy)-2,2-dimethylpentanoate, to the corresponding alcohol using lithium aluminum hydride, which was then oxidized to the aldehyde. nih.gov This two-step process is an alternative to direct partial reduction.

Interactive Data Tables

Table 1: Key Reactions of this compound

| Reaction Type | Reagents | Product(s) | Section Reference |

| Ester Hydrolysis (Acidic) | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2,2-dimethylpentanoic acid, Ethanol | 3.1 |

| Ester Hydrolysis (Basic) | OH⁻ (e.g., NaOH) | Sodium 2,2-dimethylpentanoate, Ethanol | 3.1 |

| Transesterification | R'OH, H⁺ or Base Catalyst | Mthis compound, Ethanol | 3.2.1 |

| Aminolysis | NH₃ or R'NH₂ or R'₂NH | 2,2-dimethylpentanamide, Ethanol | 3.2.2 |

| Reduction to Primary Alcohol | LiAlH₄, then H₂O | 2,2-dimethylpentan-1-ol | 3.3.1 |

| Reduction to Aldehyde | DIBAL-H, then H₂O | 2,2-dimethylpentanal | 3.3.2 |

Alkane Reactivity in the Pentanoate Backbone

The pentanoate backbone of this compound, consisting of a saturated hydrocarbon chain, exhibits reactivity characteristic of alkanes. This reactivity is primarily centered on the substitution of hydrogen atoms via free-radical pathways, as alkanes are generally unreactive due to the strength and non-polar nature of their C-C and C-H bonds. libretexts.orglibretexts.org

The mechanism is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

The reaction begins with the initiation step, where the halogen molecule undergoes homolytic cleavage to generate two highly reactive halogen radicals. chemistrysteps.combyjus.com This step requires an external energy source, such as heat or UV light, to break the relatively weak halogen-halogen bond. libretexts.orglibretexts.org

Reaction: Cl₂ + energy (hν/Δ) → 2 Cl•

This initial formation of radicals is essential to start the chain reaction. pearson.comyoutube.com

Once formed, the halogen radicals enter the propagation phase, which consists of a self-sustaining cycle of two steps. libretexts.orglibretexts.org

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the alkane backbone of this compound. This is the rate-determining step and forms a molecule of hydrogen chloride (HCl) and an alkyl radical. libretexts.orgchemistrysteps.com The position of hydrogen abstraction is influenced by the stability of the resulting alkyl radical.

Reaction: R-H + Cl• → R• + H-Cl (where R-H represents the this compound backbone)

Halogen Abstraction: The newly formed alkyl radical is also highly reactive and proceeds to react with a neutral halogen molecule (Cl₂). It abstracts a chlorine atom, forming the halogenated product (a chloro-substituted this compound) and regenerating a chlorine radical. libretexts.orgbyjus.com

Reaction: R• + Cl₂ → R-Cl + Cl•

This regenerated chlorine radical can then participate in another hydrogen abstraction step, continuing the chain reaction. pearson.combyjus.com Thousands of molecules can react for each photon of light absorbed during initiation. libretexts.org

The chain reaction eventually ceases through termination steps, where two radical species combine to form a stable, non-radical molecule. libretexts.orgchemistrysteps.com This can happen in several ways:

Combination of two halogen radicals: Cl• + Cl• → Cl₂

Combination of an alkyl radical and a halogen radical: R• + Cl• → R-Cl

Combination of two alkyl radicals: R• + R• → R-R

These reactions remove the reactive radicals from the system, thereby terminating the propagation cycle. chemistrysteps.combyjus.com

Radical halogenation of an alkane with different types of hydrogen atoms (primary, secondary, tertiary) typically yields a mixture of isomeric products. wikipedia.org However, the reaction is not random; it exhibits regioselectivity, which is determined by the stability of the radical intermediate formed during the hydrogen abstraction step. youtube.comchemistrysteps.com

The order of stability for alkyl free radicals is: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl masterorganicchemistry.comlibretexts.orgpressbooks.pub

This stability trend is attributed to two main factors:

Hyperconjugation: Alkyl groups are electron-donating and can stabilize the electron-deficient radical center through the overlap of C-H or C-C σ-bonds with the half-filled p-orbital of the radical carbon. libretexts.orgpressbooks.pub More substituted radicals have more adjacent alkyl groups, leading to greater hyperconjugation and increased stability.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave a C-H bond is lower for more substituted carbons. ucalgary.calibretexts.org Weaker bonds are easier to break, meaning the radical is formed more readily. ucalgary.ca

| C-H Bond Type | Representative BDE (kcal/mol) |

| Primary (R-CH₃) | ~98-104 |

| Secondary (R₂CH₂) | ~95 |

| Tertiary (R₃CH) | ~91-93 |

| Data compiled from various sources. ucalgary.calibretexts.orgwikipedia.org |

In the pentanoate backbone of this compound, there are primary hydrogens (at C5) and secondary hydrogens (at C3 and C4). The C2 carbon is quaternary and has no hydrogens to abstract. The hydrogens on the ethyl group are also primary.

Due to the greater stability of secondary radicals, abstraction of a hydrogen atom from the C3 or C4 positions is favored over abstraction from the C5 position. libretexts.orgchemistrysteps.com

The selectivity of the halogen also plays a crucial role. Bromination is significantly more selective than chlorination. chemistrysteps.commasterorganicchemistry.com A bromine radical is less reactive and more discriminating, preferentially attacking the weakest C-H bond to form the most stable radical. ucalgary.camasterorganicchemistry.com A chlorine radical is more reactive and less selective, resulting in a product mixture that reflects both reactivity and statistical probability. ucalgary.camasterorganicchemistry.com For instance, while a tertiary C-H is about 5 times more reactive than a primary C-H towards chlorination, it is about 1600 times more reactive towards bromination. youtube.com

| Relative Reactivity per H atom (Primary C-H = 1) | |

| Halogenation | Chlorination |

| Secondary C-H | ~3.5-4.5 |

| Tertiary C-H | ~5 |

| Data compiled from various sources. ucalgary.cayoutube.com |

Therefore, the radical bromination of this compound would yield a much higher proportion of 3-bromo and 4-bromo isomers compared to chlorination, which would produce a more significant amount of the 5-chloro isomer.

This compound can be synthesized through carboxylation reactions starting from olefin precursors. One prominent method is hydrocarboxylation, which involves the addition of a hydrogen atom and a carboxyl group across the double bond of an alkene. google.com

For the synthesis of this compound, a suitable precursor would be a hexene isomer, such as 3,3-dimethyl-1-pentene. The reaction involves treating the olefin with carbon monoxide (CO) and an alcohol (in this case, ethanol) in the presence of an acid or transition-metal catalyst. google.commdpi.com

A general scheme using a palladium-based catalyst, often in the presence of an acid promoter, illustrates the process. mdpi.com The mechanism can proceed via a "hydride" pathway where a palladium-hydride species is first formed.

Formation of Palladium-Hydride: The active catalyst, a palladium-hydride complex, is generated in situ.

Olefin Insertion: The hexene precursor coordinates to the palladium-hydride complex and then undergoes insertion into the Pd-H bond. This insertion can occur in two ways, leading to either a linear or a branched alkyl-palladium intermediate. The regioselectivity is a critical factor. For the formation of the 2,2-dimethylpentanoate structure, insertion must lead to the palladium being attached to the less substituted carbon of the double bond (anti-Markovnikov addition).

CO Insertion: Carbon monoxide then inserts into the palladium-carbon bond of the alkyl-palladium intermediate, forming an acyl-palladium complex.

Alcoholysis: The final step is the reaction of the acyl-palladium complex with ethanol. This cleaves the acyl-palladium bond, releasing the final product, this compound, and regenerating the palladium catalyst to continue the cycle.

This catalytic cycle provides a direct route to esters from simple, readily available starting materials like olefins, carbon monoxide, and alcohols. anr.frresearchgate.net

Radical Halogenation Mechanisms

Ring-Opening and Rearrangement Reactions (as observed in cyclic analogs)

While this compound is an acyclic ester, the reactivity of its cyclic analogs provides valuable insight into potential intramolecular transformations. Cyclic esters (lactones) containing a similar 2,2-dimethyl substitution pattern can undergo a variety of ring-opening and rearrangement reactions, often promoted by acidic or basic conditions, or by the use of specific reagents.

One illustrative example of a related transformation involves the Rh(II)-catalyzed reaction of a diazo compound with a carbonyl oxygen, leading to a carbonyl ylide. This intermediate can then undergo intramolecular cycloaddition reactions. For instance, heating a sample of a related epoxide at 80 °C in benzene (B151609) can lead to the cleavage of a C-C bond in the epoxide ring to form a dipole, which subsequently undergoes an intramolecular [3+2]-cycloaddition. nih.gov Treatment of the resulting cycloadduct with aqueous acid can then induce a hydrolytic ring-opening of the oxabicyclic structure to form a transient hydroxy-tricarbonyl species, which can then cyclize to a hemiketal. nih.gov

Although direct studies on cyclic analogs of this compound are not prevalent in the literature, the principles of such rearrangements are well-established. For example, the Baeyer-Villiger oxidation, a classic rearrangement reaction, could theoretically be applied to a cyclic ketone precursor of a lactone analog of this compound. The migratory aptitude of the groups attached to the carbonyl carbon would dictate the regioselectivity of the oxygen insertion, with the more substituted carbon (in this case, the quaternary center) being less likely to migrate.

Furthermore, reactions involving carbene insertions into C-H bonds can lead to ring formation and subsequent rearrangement. Transition-metal-catalyzed carbene insertion reactions are known to sometimes be accompanied by side reactions such as cyclopropanation and ring-opening. snnu.edu.cn

The table below summarizes hypothetical ring-opening and rearrangement reactions of a cyclic analog of this compound, based on established organic chemistry principles.

| Reaction Type | Reactant (Hypothetical Cyclic Analog) | Conditions | Expected Products | Reaction Details |

| Acid-Catalyzed Hydrolysis | 2,2-Dimethyl-γ-valerolactone | Aqueous Acid (H₃O⁺) | 4-Hydroxy-2,2-dimethylpentanoic acid | Protonation of the carbonyl oxygen is followed by nucleophilic attack of water, leading to the opening of the lactone ring. |

| Base-Mediated Hydrolysis | 2,2-Dimethyl-γ-valerolactone | Aqueous Base (e.g., NaOH), then acid workup | 4-Hydroxy-2,2-dimethylpentanoic acid | Saponification of the ester linkage occurs via nucleophilic acyl substitution. |

| Reductive Cleavage | 2,2-Dimethyl-γ-valerolactone | Strong reducing agent (e.g., LiAlH₄), then acid workup | 2,2-Dimethyl-1,4-pentanediol | The ester is reduced to the corresponding diol. |

| Baeyer-Villiger Oxidation | 2,2-Dimethylcyclopentanone | Peroxy acid (e.g., m-CPBA) | 2,2-Dimethyl-ε-caprolactone | Insertion of an oxygen atom adjacent to the carbonyl group. The tertiary carbon is less likely to migrate than the secondary carbon. |

Neighboring Group Participation in Reaction Mechanisms

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a nearby functional group within the same molecule participates in a reaction, often leading to an enhanced reaction rate and specific stereochemical outcomes. dalalinstitute.com In the context of this compound, the potential for neighboring group participation is limited due to the lack of a suitably positioned participating group with lone pairs of electrons or pi bonds.

However, derivatives of this compound can be designed to exhibit NGP. For instance, the introduction of a participating group at the 5-position of the pentanoate chain, such as a bromine atom in ethyl 5-bromo-2,2-dimethylpentanoate, could lead to anchimeric assistance in nucleophilic substitution reactions at the C-5 position. chemicalbook.com In such a case, the ester's carbonyl oxygen could act as an internal nucleophile, attacking the carbon bearing the bromine and displacing the bromide ion to form a cyclic intermediate. This intermediate would then be opened by an external nucleophile, leading to the final product.

The effectiveness of neighboring group participation is well-documented in glycosylation reactions, where acyl groups at the C-2 position of a glycosyl donor can participate in the reaction at the anomeric center (C-1). beilstein-journals.orgresearchgate.net This participation leads to the formation of a cyclic acyloxonium ion intermediate, which blocks one face of the molecule and directs the incoming nucleophile to the opposite face, resulting in a high degree of stereoselectivity. researchgate.net A structurally similar protecting group, the 2,2-dimethylpentenoate group, has been utilized in this context. beilstein-journals.org The versatility of this group is demonstrated by its selective removal under either oxidative or reductive conditions. beilstein-journals.org

The following table outlines a hypothetical example of neighboring group participation in a derivative of this compound.

| Reactant | Participating Group | Reaction | Intermediate | Outcome |

| Ethyl 5-bromo-2,2-dimethylpentanoate | Carbonyl oxygen of the ester | Intramolecular cyclization | Cyclic acyloxonium ion | Enhanced rate of substitution at C-5; retention of stereochemistry if C-5 is chiral. |

Spectroscopic and Advanced Analytical Characterization Techniques for Ethyl 2,2 Dimethylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For ethyl 2,2-dimethylpentanoate, ¹H NMR and ¹³C NMR are the primary methods used for structural characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

Based on the structure of this compound, the following proton signals are expected:

A triplet corresponding to the methyl protons of the ethyl group (-OCH₂CH₃).

A quartet from the methylene (B1212753) protons of the ethyl group (-OCH₂CH₃), which are adjacent to a methyl group.

A singlet for the six equivalent protons of the two methyl groups at the C2 position (-C(CH₃)₂-).

A triplet from the terminal methyl protons of the pentyl chain (-CH₂CH₂CH₃).

A multiplet arising from the two methylene groups in the pentyl chain (-CH₂CH₂CH₃).

The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~1.5-1.7 | Multiplet | 2H | -CH₂ CH₂CH₃ |

| ~1.2-1.4 | Multiplet | 2H | -CH₂CH₂ CH₃ |

| ~1.1-1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~1.1 | Singlet | 6H | -C(CH₃ )₂- |

| ~0.8-1.0 | Triplet | 3H | -CH₂CH₂CH₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. PubChem has an entry for the ¹³C NMR spectrum of this compound. tuwien.at

The predicted ¹³C NMR spectrum would show signals for:

The carbonyl carbon of the ester group (-C =O).

The methylene carbon of the ethyl group (-OC H₂CH₃).

The quaternary carbon at the C2 position (-C (CH₃)₂-).

The two equivalent methyl carbons at the C2 position (-C(C H₃)₂-).

The three distinct methylene and methyl carbons of the pentyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175-180 | C =O |

| ~60-65 | -OC H₂CH₃ |

| ~40-45 | -C (CH₃)₂- |

| ~35-40 | -C H₂CH₂CH₃ |

| ~25-30 | -C(C H₃)₂- |

| ~15-20 | -CH₂C H₂CH₃ |

| ~10-15 | -OCH₂C H₃ |

| ~10-15 | -CH₂CH₂C H₃ |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

The combination of ¹H and ¹³C NMR data allows for the unambiguous structural elucidation of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values from the ¹H NMR spectrum, along with the number of signals and their chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's connectivity.

For instance, the quartet and triplet in the ¹H NMR spectrum are characteristic of an ethyl ester group. The singlet with an integration of six protons confirms the presence of the two equivalent methyl groups at the C2 position, a key feature of the 2,2-dimethylpentanoyl moiety. The remaining signals can be assigned to the propyl chain attached to the C2 carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The PubChem database contains GC-MS data for this compound, indicating its successful analysis by this method. tuwien.at The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation of ethyl esters is often predictable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃), cleavage of the C-C bonds in the acyl chain, and McLafferty rearrangement if a gamma-hydrogen is available.

For this compound, some of the expected fragment ions would arise from:

Loss of the ethyl group radical (•CH₂CH₃), m/z = 29.

Loss of the ethoxy radical (•OCH₂CH₃), m/z = 45.

Cleavage of the propyl group from the acyl chain.

The formation of acylium ions.

The NIST Mass Spectrometry Data Center provides data for this compound, with prominent peaks observed at m/z values of 43, 85, and 116. tuwien.at The base peak is often the most stable carbocation that can be formed.

In GC-MS analysis, the identification of a compound is typically achieved through a two-pronged approach: matching the retention time and the mass spectrum of the unknown compound with that of a known standard or with entries in a spectral library.

The retention time is the time it takes for a compound to travel through the GC column and reach the detector. It is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). While the retention time of this compound can be experimentally determined, it can also be estimated based on its structure and comparison with similar compounds. For instance, the retention index, a normalized measure of retention, can be predicted. The retention index of ethyl 2-methylpentanoate (B1260403) has been reported on various columns, which can serve as a reference point.

Once a compound elutes from the GC column, its mass spectrum is recorded. This spectrum is then compared with entries in a mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library. A high match score between the experimental spectrum and a library spectrum provides a high degree of confidence in the identification of the compound. The combination of a matching retention time and a high-quality spectral match provides a robust and reliable identification of this compound in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative Analysis in Complex Mixtures

The quantification of this compound in complex matrices, such as environmental extracts or flavor and fragrance formulations, is typically performed using gas chromatography-mass spectrometry (GC-MS). nih.gov This method offers high sensitivity and selectivity. For accurate quantification, an internal standard—a chemically similar compound not present in the sample—is added in a known concentration to both the sample and the calibration standards. This approach corrects for variations in sample preparation and instrument response.

Challenges in quantitative analysis include potential matrix effects, where co-eluting compounds can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. ual.es Careful method development, including sample cleanup procedures like solid-phase extraction (SPE) and optimization of GC temperature programs, is essential to minimize these interferences and ensure accurate results. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is the more common technique for volatile, thermally stable compounds like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) can be an alternative, particularly for samples that are not amenable to GC analysis. The advantage of LC is its suitability for analyzing polar and thermally labile compounds without the need for derivatization. ual.esresearchgate.net

For a nonpolar compound such as this compound, reverse-phase LC would be employed. Coupling to the mass spectrometer would likely require an atmospheric pressure ionization (API) source, such as atmospheric pressure chemical ionization (APCI), which is well-suited for relatively nonpolar molecules. Electrospray ionization (ESI) could also be used, though it is generally more efficient for polar, pre-ionized species. researchgate.net LC-MS is particularly valuable when analyzing for the parent compound alongside its more polar metabolites or degradation products in a single run.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the compound's identification. The exact mass of this compound (C9H18O2) is 158.1307 Da. nih.gov

HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For example, an ion with a nominal mass of 158 could have several possible formulas, but only C9H18O2 will match the high-resolution measured mass, thereby eliminating ambiguity.

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H18O2 |

| Nominal Mass | 158 Da |

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for both structural elucidation and highly selective quantitative analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M]+•) is selected, subjected to collision-induced dissociation (CID) to generate fragment ions (product ions), and these product ions are then mass-analyzed.

This fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion at m/z 158 would be expected to produce key fragments. Based on common ester fragmentation pathways, significant product ions would likely include those resulting from cleavage of the C-C and C-O bonds.

For quantitative purposes, the highly specific and sensitive technique of Multiple Reaction Monitoring (MRM) is used. nih.govnih.gov In MRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion transitions that are unique to the target analyte. This approach dramatically reduces background noise and chemical interference, leading to very low limits of detection. nih.govnih.gov

Table 2: Hypothetical MRM Transitions for this compound Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|

| 158.1 | 116.1 | Loss of C3H6 (propene) |

| 158.1 | 87.1 | McLafferty rearrangement product |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. The IR spectrum of this compound, typically obtained from a neat liquid film, displays characteristic absorption bands that confirm its identity as an ester. nist.gov

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. Other key absorptions include the C-O stretching vibrations of the ester linkage and the various C-H stretching and bending vibrations of the ethyl and dimethylpentyl groups. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1465 & ~1375 | C-H Bend | Alkyl (CH₃, CH₂) |

Advanced Chromatographic Methodologies

For extremely complex samples, one-dimensional chromatography may not provide sufficient resolving power. In such cases, multidimensional techniques are required.

Comprehensive Heart-Cut Multidimensional Gas Chromatography (CH/C MDGC or GCxGC)

Multidimensional gas chromatography (MDGC) significantly enhances peak capacity and resolution by subjecting fractions of the effluent from a primary column to a second, independent separation on a column with a different stationary phase (e.g., nonpolar followed by polar). chimia.chchromatographyonline.com

In the heart-cutting (GC-GC) approach, specific, targeted segments (heart-cuts) of the chromatogram from the first dimension (1D) column are selectively transferred to the second dimension (2D) column. researchgate.net This is ideal for resolving a few target analytes from a complex matrix.

Comprehensive two-dimensional gas chromatography (GCxGC) involves the continuous transfer of the entire 1D effluent in small, sequential fractions to the 2D column. mdpi.com This technique provides a structured two-dimensional chromatogram that can separate hundreds or even thousands of compounds in a single analysis. rsc.org For a sample containing numerous isomeric esters and other volatile organic compounds, GCxGC would be the method of choice to fully resolve this compound from all potential interferences, providing unparalleled separation power.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable and widely applied method. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

Stationary Phase: The most common stationary phase for separating esters like this compound is a silica-based support chemically bonded with C18 (octadecyl) alkyl chains. This creates a non-polar surface that interacts with the analyte based on its hydrophobicity. Columns with smaller particle sizes (e.g., 3 µm) can be used for faster, high-resolution separations in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible, less polar organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used. semanticscholar.org The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, or by isocratic elution, where the mobile phase composition remains constant. For this compound, a gradient of acetonitrile and water would effectively elute the compound from the C18 column. A small amount of acid, such as formic acid or phosphoric acid, may be added to the mobile phase to improve peak shape and ensure reproducibility. sielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (MS) detector. sielc.com

Detection: Since this compound lacks a strong chromophore, UV detection can be challenging. However, detection is possible at low UV wavelengths, typically around 205-210 nm, where the ester carbonyl group exhibits some absorbance. researchgate.net For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.

The following table summarizes a typical set of starting conditions for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18 (Octadecylsilyl), 4.6 mm I.D. x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Injection Vol. | 10 µL |

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

Chiral Chromatography for Stereoisomer Separation

Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers, which are molecules that have the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. Specifically, this technique is essential for separating enantiomers—mirror-image isomers that are non-superimposable. nih.govwikipedia.org

However, the application of chiral chromatography is predicated on the molecule possessing a chiral center. The chemical structure of this compound features a quaternary carbon at the second position (C2), which is bonded to two identical methyl groups. As there are no chiral centers in the molecule, this compound is an achiral compound. Consequently, it does not exist as enantiomers or other stereoisomers, and therefore, chiral chromatography is not an applicable technique for its analysis.

For structurally related chiral esters, chiral separation is crucial, particularly in the pharmaceutical industry where enantiomers can have vastly different pharmacological effects. wikipedia.org This separation is achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the transient, diastereomeric complexes formed between the enantiomers and the CSP have different stability, leading to different retention times. chromatographyonline.comcsfarmacie.cz

Common types of CSPs used for separating chiral esters include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability for a range of compounds. nih.gov

Cyclodextrin-based CSPs: These use cyclodextrins as chiral selectors, which have a cage-like structure that allows for inclusion complexation as part of the chiral recognition mechanism. csfarmacie.cz

Pirkle-type CSPs: These are based on smaller chiral molecules that are bonded to a silica (B1680970) support and separate enantiomers based on interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov

The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase (e.g., water/acetonitrile), depending on the specific CSP and analyte. csfarmacie.cz

Quality Control and Chemometric Approaches in Analytical Method Development

The development of a robust and reliable analytical method for this compound requires a systematic approach, often guided by Quality by Design (QbD) principles and rigorous validation according to international guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). veranova.combiologicsconsulting.com This ensures the method is fit for its intended purpose, whether for purity testing, stability studies, or quantification.

Quality Control (QC): QC samples are routinely analyzed alongside test samples to ensure the analytical method is performing within its established specifications. nih.gov Typically, QC samples are prepared at a minimum of three concentration levels: low, medium, and high (LQC, MQC, and HQC), spanning the expected range of the calibration curve. nih.govmdpi.com These samples are used to monitor the method's accuracy and precision during routine use.

Analytical Method Validation: Before a method is implemented for routine analysis, it must undergo a thorough validation process to demonstrate its reliability. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by analyzing a placebo and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range (e.g., 7-8 concentration points) and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99. nih.govmostwiedzy.pl

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically falling within 90-110%. mostwiedzy.pl

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. The acceptance criterion is usually expressed as the relative standard deviation (RSD), which should be less than 2-3%. mostwiedzy.pl

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. nih.gov

Chemometric Approaches: Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to provide maximum chemical information by analyzing chemical data. In method development, Design of Experiments (DoE) is a powerful chemometric tool used to systematically explore the effects of various factors (e.g., mobile phase composition, pH, temperature) on the analytical response (e.g., peak resolution, tailing factor). This allows for the definition of a "Method Operable Design Region" (MODR), a multidimensional space where the method's performance is consistently robust and reliable.

The following table outlines the typical validation parameters and common acceptance criteria for a chromatographic method.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| Linearity | Correlation Coefficient (r²) ≥ 0.99 |

| Accuracy | 90% – 110% recovery |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 3% |

| LOD & LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Robustness | System suitability parameters remain within defined limits |

Computational and Theoretical Studies of Ethyl 2,2 Dimethylpentanoate

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules. For ethyl 2,2-dimethylpentanoate, these calculations can elucidate conformational preferences, the stability of different isomers, and the energy landscapes of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to study the mechanisms of its formation (esterification) and hydrolysis.

DFT calculations are particularly useful for locating transition states and determining the activation energy barriers of chemical reactions. For instance, in the acid-catalyzed esterification of 2,2-dimethylpentanoic acid with ethanol (B145695), DFT can model the protonation of the carboxylic acid, the nucleophilic attack by ethanol, and the subsequent dehydration steps. rsc.orgnih.gov The energy profile of the entire reaction pathway can be mapped out, identifying the rate-determining step. A study on the synthesis of ethyl acetate (B1210297) showed that the rate-determining step is the nucleophilic addition of the alcohol. nih.gov For a sterically hindered acid like 2,2-dimethylpentanoic acid, the energy barrier for this step is expected to be significant.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. For example, B3LYP with a 6-311++G(d,p) basis set has been used to obtain accurate thermodynamic data for esterification reactions. nih.gov The solvation effects can be simulated using continuum solvent models like the SMD model. nih.gov

Table 1: Representative Energy Barriers for Acid-Catalyzed Esterification Steps Calculated by DFT

| Reaction Step | System | Calculated Activation Energy (kcal/mol) |

| Protonation of Carboxylic Acid | Acetic Acid + H+ | ~5-10 |

| Nucleophilic Attack by Alcohol | Protonated Acetic Acid + Ethanol | ~15-20 |

| Dehydration | Protonated Tetrahedral Intermediate | ~10-15 |

Note: The values in this table are illustrative and based on general findings for similar esterification reactions. Specific values for this compound would require dedicated DFT calculations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for detailed conformational analysis. For a flexible molecule like this compound, with several rotatable bonds, multiple conformers can exist.

These calculations can determine the relative energies of different conformers, helping to identify the most stable structures. The steric hindrance caused by the two methyl groups on the α-carbon and the propyl group will significantly influence the conformational preferences of the molecule. By systematically rotating the key dihedral angles and calculating the energy at each point, a potential energy surface can be generated, revealing the global and local energy minima corresponding to stable conformers.

Molecular Dynamics Simulations and Energetic Profiles

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes and thermodynamic properties of the system.

For this compound, MD simulations can be used to study its behavior in different environments, such as in a pure liquid state or in solution. These simulations can provide information on:

Energetic Profiles: By analyzing the potential energy of the system over time, one can obtain an energetic profile of the molecule's dynamics.

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the this compound molecule, providing insights into solute-solvent interactions. rug.nl

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from MD simulation trajectories.

MD simulations have been used to study the hydrolysis of esters in aqueous solutions, providing a detailed picture of the role of water molecules in the reaction mechanism. rug.nlacs.org Similar simulations for this compound could elucidate the influence of its bulky alkyl groups on its interaction with water and its hydrolysis rate.

Prediction of Viable Synthetic Pathways using Computational Tools

Computational tools have become increasingly important in the design of synthetic routes for organic molecules. Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, commercially available starting materials, can be aided by specialized software.

For a relatively simple molecule like this compound, the synthetic pathway is straightforward (esterification of 2,2-dimethylpentanoic acid with ethanol). However, for more complex esters, computational tools can be invaluable. These programs utilize large databases of chemical reactions and apply algorithms to identify potential disconnections in the target molecule and suggest suitable synthetic steps. nih.govacs.org

The feasibility of the suggested reactions can be evaluated based on various factors, including reaction yields, compatibility of functional groups, and the availability of starting materials. nih.gov

AI-Driven Design for Reaction Route Optimization

Optimize Reaction Conditions: Machine learning models can be trained on large datasets of esterification reactions to predict the optimal temperature, pressure, and catalyst concentration for maximizing the yield of the desired product. researchgate.netaimspress.com

Suggest Alternative Routes: While the direct esterification is the most obvious route, AI algorithms might suggest alternative, less intuitive pathways that could be more efficient or environmentally friendly.

Catalyst Design: AI can be used to design novel catalysts with improved activity and selectivity for the esterification of sterically hindered acids like 2,2-dimethylpentanoic acid.

Studies on Molecular Descriptors and Physicochemical Property Prediction

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. These descriptors can be used to develop quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. slideshare.netpharmacareerinsider.com

For this compound, various molecular descriptors can be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the 3D shape and size of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as partial charges and dipole moment.

These descriptors can then be used to build predictive models for various physicochemical properties. For example, QSPR models have been successfully used to predict the boiling points of organic compounds, including esters. researchgate.net The degree of branching in an isomer can influence the strength of intermolecular forces, which in turn affects the boiling point. stackexchange.com By correlating molecular descriptors with experimental data for a series of related esters, a model can be developed to predict the boiling point of this compound.

Table 2: Examples of Molecular Descriptors and Their Potential Application for this compound

| Descriptor Type | Example Descriptor | Predicted Property |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Solubility |

| Electronic | Dipole Moment | Polarity |

| Physicochemical | LogP | Lipophilicity |

These predictive models are valuable for estimating the properties of new or uncharacterized compounds, reducing the need for extensive experimental measurements.

Thermochemical Property Calculations

Detailed research findings and data tables on the computationally determined thermochemical properties of this compound are not available in the reviewed scientific literature.

Applications of Ethyl 2,2 Dimethylpentanoate in Chemical Synthesis

Intermediates in the Synthesis of Specialized Molecules

Ethyl 2,2-dimethylpentanoate and its derivatives serve as valuable intermediates in the synthesis of more complex and specialized molecules. Their structural framework, particularly the gem-dimethyl group at the α-position, provides a stable and defined building block that can be incorporated into larger molecular architectures.